(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two nitro groups and two chloro groups attached to the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-chloro-3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)(4-amino-3-nitrophenyl)methanone.
Substitution: (2-Chloro-5-nitrophenyl)(4-methoxy-3-nitrophenyl)methanone.
Oxidation: (2-Chloro-5-nitrophenyl)(4-chloro-3-nitrophenyl)quinone.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
Uniqueness
(2-Chloro-5-nitro-phenyl)-(4-chloro-3-nitro-phenyl)methanone is unique due to the presence of both nitro and chloro groups on the phenyl rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87424-35-9 |
---|---|
Molekularformel |
C13H6Cl2N2O5 |
Molekulargewicht |
341.10 g/mol |
IUPAC-Name |
(2-chloro-5-nitrophenyl)-(4-chloro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H6Cl2N2O5/c14-10-4-2-8(16(19)20)6-9(10)13(18)7-1-3-11(15)12(5-7)17(21)22/h1-6H |
InChI-Schlüssel |
HGHPNFNEFXMGLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.